Praeruptorin B
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Overview
Description
AZD1305 is an experimental drug candidate that is under investigation for the management and reversal of cardiac arrhythmias, specifically atrial fibrillation and flutter. It is a combined-ion channel blocker that inhibits rapidly the activating delayed-rectifier potassium current (IKr), L-type calcium current, and inward sodium current (INa) .
Mechanism of Action
Praeruptorin B, also known as [8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate, is a bioactive constituent of Peucedanum praeruptorum Dunn, a classical medicinal plant traditionally prescribed for various ailments .
Target of Action
This compound has been identified to target Sterol Regulatory Element-Binding Proteins (SREBPs) , a family of nuclear transcription factors associated with lipid de novo synthesis . It also targets Glutathione S-transferase Pi 1 (GSTP1) , and Cathepsin C (CTSC) and Cathepsin V (CTSV) in human renal carcinoma cells .
Mode of Action
This compound inhibits the protein expression of SREBP by regulating the PI3K/Akt/mTOR pathway . It enhances the expression of GSTP1 and promotes the S-glutathionylation of IKKβ to inhibit P65 nuclear translocation . It also downregulates the mRNA and protein expression of CTSC and CTSV .
Biochemical Pathways
The compound exerts lipid-lowering effects through the regulation of the SREBP signaling pathway . It also suppresses the NF-κB signaling pathway targeting GSTP1 . In renal carcinoma cells, it reduces the protein levels of phospho (p)-epidermal growth factor receptor (EGFR), p-mitogen-activated protein kinase kinase (MEK), and p-extracellular signal-regulated kinases (ERK) .
Result of Action
In high fat diet (HFD)-fed obese mice, this compound treatment significantly ameliorated HFD induced lipid deposition, hyperlipidemia, and insulin resistance . It also potently inhibited the migration and invasion of human renal carcinoma cells . In osteoporosis models, it suppressed osteoclastogenesis .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in HFD-fed obese mice, this compound treatment significantly ameliorated HFD induced lipid deposition, hyperlipidemia, and insulin resistance .
Biochemical Analysis
Biochemical Properties
Praeruptorin B has been identified as a novel inhibitor of Sterol regulatory element-binding proteins (SREBPs), a family of nuclear transcription factors associated with lipid de novo synthesis . It interacts with the PI3K/Akt/mTOR pathway, inhibiting the protein expression of SREBP .
Cellular Effects
In HepG2 cells, this compound has been shown to suppress the expression of SREBPs and their target genes . In high fat diet-fed obese mice, it ameliorated lipid deposition, hyperlipidemia, and insulin resistance, and down-regulated SREBPs and related genes in the liver .
Molecular Mechanism
This compound exerts its effects at the molecular level by regulating the PI3K/Akt/mTOR pathway, thereby inhibiting the protein expression of SREBP . This regulation leads to the suppression of SREBPs and their target genes, contributing to its lipid-lowering effects .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In HepG2 cells, the lipid-lowering effects of this compound were verified, showing a marked suppression of SREBPs and their target genes .
Dosage Effects in Animal Models
In animal models, specifically high fat diet-fed obese mice, this compound has shown significant amelioration of lipid deposition, hyperlipidemia, and insulin resistance . The effects varied with different dosages, with significant effects observed at specific thresholds .
Metabolic Pathways
This compound is involved in the regulation of the SREBP signaling pathway, which is associated with lipid de novo synthesis . It interacts with this pathway by regulating the PI3K/Akt/mTOR pathway .
Preparation Methods
The synthetic route for AZD1305 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely involve scaling up these reactions in large reactors, with careful monitoring of reaction parameters to ensure consistency and purity .
Chemical Reactions Analysis
AZD1305 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
AZD1305 has several scientific research applications, including:
Chemistry: It is used as a model compound to study ion channel blocking mechanisms and to develop new antiarrhythmic agents.
Biology: It is used in studies to understand the effects of ion channel blockers on cellular processes.
Medicine: It is being investigated for its potential to treat cardiac arrhythmias, specifically atrial fibrillation and flutter.
Industry: It may have applications in the development of new pharmaceuticals and in the study of drug interactions with ion channels
Comparison with Similar Compounds
AZD1305 is similar to other ion channel blockers such as AZD7009. it has unique properties that make it distinct:
Dronedarone: Another antiarrhythmic agent that blocks multiple ion channels but has a different safety profile and mechanism of action.
Amiodarone: A widely used antiarrhythmic agent with a broad spectrum of ion channel blocking activity but associated with significant side effects.
AZD1305’s unique combination of ion channel blocking properties and its specific effects on atrial and ventricular myocytes make it a promising candidate for further research and development .
Properties
CAS No. |
73069-28-0 |
---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8- |
InChI Key |
PNTWXEIQXBRCPS-PVRNWPCDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |
Synonyms |
(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester; 2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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